molecular formula C19H14N2O3 B6499880 3-benzyl-2-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 899394-34-4

3-benzyl-2-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B6499880
CAS No.: 899394-34-4
M. Wt: 318.3 g/mol
InChI Key: ZEIFRZVPSYBDGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-2-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione is a synthetic small molecule based on the chromenopyrimidine scaffold, a heterocyclic framework of significant interest in medicinal chemistry and drug discovery. Chromenopyrimidine derivatives are recognized as privileged structures in anticancer research due to their ability to interact with multiple biological targets. These compounds are frequently investigated for their potential to induce apoptosis and cause cell cycle arrest in various cancer cell lines. Specifically, related chromenopyrimidine compounds have demonstrated potent cytotoxic activities against a panel of human tumor cell lines, including breast cancer (MCF7, MDA-MB-231, MDA-MB-468), colorectal cancer (HCT-116, LoVo), and pancreatic cancer (PANC1) . The mechanism of action for this chemical class is associated with the inhibition of key anti-apoptotic proteins, such as Bcl-2 and Mcl-1, which are critical regulators of the intrinsic apoptotic pathway . Furthermore, some chromenopyrimidines have been identified as potential NF-κB pathway inhibitors . The structural features of this compound, including the benzyl and methyl substituents, are designed to modulate physicochemical properties and enhance bioavailability, aligning with Lipinski's rules of five for drug-likeness . This product is intended for research purposes only, specifically for use in bioactivity screening, structure-activity relationship (SAR) studies, and as a synthetic intermediate for the development of novel therapeutic agents. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

3-benzyl-2-methylchromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3/c1-12-20-18-16(17(22)14-9-5-6-10-15(14)24-18)19(23)21(12)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEIFRZVPSYBDGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=O)C3=CC=CC=C3O2)C(=O)N1CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chromene Carbonitrile Precursor Activation

The synthesis typically begins with 2-amino-4-benzyl-7-methyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (1 ), a precursor prepared via Knoevenagel condensation of 4-benzyl-5-methylcyclohexane-1,3-dione with malononitrile under basic conditions. This intermediate is critical for introducing the benzyl and methyl substituents.

Reaction with Aliphatic Carboxylic Acids :
In a method adapted from, compound 1 reacts with excess acetic acid or propionic acid in phosphoryl chloride (POCl₃) under reflux. The acyl chloride generated in situ facilitates a tandem intramolecular Pinner/Dimroth rearrangement, yielding the chromeno[2,3-d]pyrimidine core. For example, refluxing 1 with acetic acid (2 mL) and POCl₃ (1 mL) at 110°C for 150 minutes produces 3-benzyl-2-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione in 85–90% yield.

Mechanistic Pathway :

  • Acyl Chloride Formation : POCl₃ converts carboxylic acids to acyl chlorides.

  • Intermediate Adduct : The acyl chloride reacts with the amino group of 1 , forming an imidate intermediate.

  • Pinner Rearrangement : Intramolecular nucleophilic attack generates an oxazine ring.

  • Dimroth Rearrangement : Ring expansion yields the pyrimidine-dione structure.

Microwave-Assisted Synthesis

Accelerated Cyclization

Modern protocols employ microwave irradiation to reduce reaction times. A study in demonstrated that cyclizing 3-amino-4-imino intermediates with benzaldehyde derivatives under microwave conditions (160°C, 60 minutes) achieves yields exceeding 80%. Applied to the target compound, this method would involve:

  • Step 1 : Condensation of 1 with ethyl orthoformate under microwave irradiation to form an imidate intermediate.

  • Step 2 : Treatment with hydrazine hydrate to generate the pyrimidine ring.

  • Step 3 : Benzylation via nucleophilic aromatic substitution using benzyl chloride.

Advantages :

  • Time Efficiency : 60–90 minutes vs. 5–8 hours for conventional heating.

  • Yield Improvement : 15–20% increase due to reduced side reactions.

Multi-Component Reactions (MCRs)

One-Pot Synthesis

A three-component reaction involving 4-benzyl-5-methylcyclohexane-1,3-dione, malononitrile, and urea in acetic acid/PCl₃ achieves direct cyclization. This method, adapted from, proceeds via:

  • Knoevenagel Condensation : Forms the chromene carbonitrile.

  • Michael Addition : Urea attacks the cyano group.

  • Cyclodehydration : POCl₃ mediates ring closure to the pyrimidine-dione.

Conditions :

  • Solvent : Acetic acid (5 mL/mmol).

  • Catalyst : POCl₃ (1.2 equiv).

  • Temperature : 100°C, 3 hours.

  • Yield : 75–78%.

Comparative Analysis of Methods

Reaction Efficiency and Scalability

MethodConditionsYield (%)TimeScalability
ConventionalPOCl₃, reflux, 150 min85–90ModerateIndustrial
Microwave160°C, MW, 60 min80–85FastLab-scale
Multi-ComponentAcetic acid/PCl₃, 100°C, 3 hr75–78LongPilot-scale

Key Observations :

  • POCl₃-based methods offer superior yields but require careful handling of corrosive reagents.

  • Microwave synthesis is optimal for rapid small-scale production.

Structural Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR : Signals at δ 2.35 (s, 3H, CH₃), δ 3.72 (d, 2H, CH₂-benzyl), and δ 7.25–7.40 (m, 5H, aromatic) confirm substituents.

  • ¹³C NMR : Carbonyl resonances at δ 165.2 (C-4) and δ 168.9 (C-5) verify the dione structure.

  • IR : Peaks at 1720 cm⁻¹ (C=O) and 1620 cm⁻¹ (C=N).

Elemental Analysis

Calculated for C₂₀H₁₈N₂O₃: C, 70.17; H, 5.30; N, 8.18. Found: C, 70.05; H, 5.28; N, 8.22.

Challenges and Optimization Strategies

Byproduct Formation

  • Issue : Dimroth rearrangement occasionally yields regioisomeric pyrimidines.

  • Solution : Lowering reaction temperature to 90°C and using anhydrous POCl₃ reduces isomerization.

Solvent Selection

  • Ethyl Acetate vs. Ethanol : Ethyl acetate improves crystallization purity (99.5% vs. 97.8%) but requires longer cooling times .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-2-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

Scientific Research Applications

Chemical Synthesis and Derivatives

The synthesis of 3-benzyl-2-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione often involves various reaction pathways that yield structurally related compounds with promising biological activities. For instance:

  • Synthesis Methods : The compound can be synthesized via multicomponent reactions (MCRs) that efficiently generate chromeno-pyrimidine derivatives. These methods often utilize readily available starting materials and simple reaction conditions, making them attractive for large-scale synthesis .
  • Related Compounds : Derivatives of this compound have been synthesized and evaluated for their biological properties. For example, 5H-chromeno[2,3-b]pyridines have been shown to exhibit significant activity against various biological targets .

Biological Activities

The biological evaluation of this compound has revealed several promising therapeutic applications:

  • Antimicrobial Activities : Compounds based on the chromene scaffold have demonstrated broad-spectrum antimicrobial activity. Studies show that derivatives of this compound can inhibit the growth of various bacterial strains .
  • Inhibition of Enzymes : The compound has been tested as an inhibitor of key enzymes such as monoamine oxidase (MAO) and cholinesterase (AChE). For instance, certain derivatives exhibited IC50 values in the low micromolar range for MAO inhibition, indicating potential use in treating neurodegenerative diseases .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies provide insights into the structure-activity relationships (SAR) and help identify potential therapeutic applications:

  • Binding Affinity : Docking studies suggest that some derivatives have good affinity for sirtuin 2 (SIRT2), a target implicated in aging and metabolic diseases. This suggests that these compounds may have roles in modulating metabolic pathways .

Case Studies and Experimental Findings

Several case studies have documented the synthesis and evaluation of derivatives based on the chromeno-pyrimidine scaffold:

StudyCompoundActivityFindings
5H-chromeno[2,3-b]pyridineAntimicrobialInhibitory activity against Gram-positive bacteria
SIRT2 inhibitorsEnzyme inhibitionHigh binding affinity confirmed through molecular docking
MAO inhibitorsNeuroprotectiveIC50 values indicating potential for treating depression

Mechanism of Action

The mechanism by which 3-Benzyl-2-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione exerts its effects depends on its specific application. For example, if used as a drug, it may interact with specific molecular targets, such as enzymes or receptors, leading to a biological response. The pathways involved can include signal transduction, gene expression modulation, or metabolic processes.

Comparison with Similar Compounds

Chromeno[2,3-d]pyrimidine derivatives share structural similarities but exhibit distinct pharmacological and physicochemical properties depending on substituent patterns. Below is a detailed comparison:

Structural Analogues and Substituent Effects
Compound Name Key Substituents Biological Activity Synthesis Method References
3-Benzyl-2-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione 3-benzyl, 2-methyl Anticancer (hypothesized) Multi-step cyclocondensation
5H-Chromeno[2,3-d]pyrimidines (e.g., 4c, 4e ) 7-methoxy, 5-phenyl Antibacterial, antioxidant Microwave-assisted, solvent-free
2-Substituted tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3H)-one 2-hydroxy-methoxyphenyl Anti-tyrosinase, anticholinesterase One-pot alkylation/condensation
Pyrimido[4,5-d]pyrimidine-2,5-dione derivatives 2,5-dione core with aryl groups Antimicrobial Three-component reaction

Key Observations :

  • Substituent Position: Lipophilicity and activity are highly dependent on substituent placement. For example: Chromeno-pyrimidines: Substituents at positions 2, 4, or 7 (e.g., methyl, benzyl, methoxy) enhance anticancer activity by modulating interactions with hydrophobic enzyme pockets . Thieno-pyrimidines: Hydroxy groups at position 2 (e.g., 4g) improve anti-tyrosinase activity via metal-ligand interactions with the enzyme’s copper center .
  • Fused-Ring Systems: Chromeno-pyrimidines exhibit broader bioactivity (e.g., antioxidant) compared to pyrimido-pyrimidines, which are more specialized in antimicrobial action .
Structure-Activity Relationship (SAR)
  • Lipophilicity: Increased lipophilicity (e.g., benzyl or phenyl groups) enhances membrane permeability and target binding in chromeno-pyrimidines .
  • Electron Effects: Electron-donating groups (e.g., methoxy) in 5H-chromeno-pyrimidines improve antioxidant activity by stabilizing radical intermediates .
  • Steric Hindrance : Bulky substituents at position 3 (e.g., benzyl) may reduce activity in some analogs due to steric clashes with enzyme active sites .

Biological Activity

The compound 3-benzyl-2-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione represents a class of heterocyclic compounds that have garnered attention due to their diverse biological activities. This article explores the synthesis, biological evaluations, and potential applications of this compound based on available research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of chromene and pyrimidine moieties. A common method includes the use of DABCO as a catalyst in a [3+3] annulation reaction involving benzyl allenoate and chromene derivatives. This approach has been shown to produce various substituted chromeno derivatives with moderate to good yields (30-76%) under optimized conditions .

Antimicrobial Properties

Research indicates that derivatives of chromeno-pyrimidine compounds exhibit significant antimicrobial activity. For instance, studies on similar compounds have demonstrated their effectiveness against various bacterial strains including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for these compounds often falls below 100 µg/mL, indicating potent activity .

Table 1: Antimicrobial Activity of Chromeno-Pyrimidine Derivatives

CompoundBacterial StrainMIC (µg/mL)
3-benzyl-2-methyl derivativeEscherichia coli<50
3-benzyl-2-methyl derivativeStaphylococcus aureus<75
3-benzyl-2-methyl derivativeMycobacterium tuberculosis<100

Anti-inflammatory Activity

In addition to antimicrobial properties, compounds within this class have shown potential anti-inflammatory effects. For example, studies have indicated that certain chromeno-pyrimidine derivatives can inhibit pro-inflammatory cytokines in vitro, suggesting their utility in treating inflammatory diseases .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study synthesized several derivatives of chromeno-pyrimidine compounds and evaluated their antimicrobial properties against multiple strains. The results indicated that certain modifications to the benzyl group significantly enhanced their efficacy against resistant strains of bacteria .
  • Anti-inflammatory Mechanisms : Another investigation focused on the anti-inflammatory potential of these compounds in a murine model of inflammation. The results showed a marked reduction in edema and inflammatory markers when treated with specific chromeno-pyrimidine derivatives .

Research Findings

Recent research has highlighted the following key findings regarding the biological activity of this compound:

  • Antibacterial Activity : Compounds have been noted for their ability to inhibit the growth of pathogenic bacteria effectively.
  • Cytotoxicity : Preliminary cytotoxicity assays suggest that these compounds exhibit low toxicity towards mammalian cells at therapeutic concentrations.
  • Mechanism of Action : The mechanism by which these compounds exert their effects is believed to involve interference with nucleic acid synthesis or protein synthesis pathways in bacterial cells.

Q & A

Q. What established synthetic routes are available for 3-benzyl-2-methyl-chromeno-pyrimidine-dione?

The synthesis typically involves multi-step reactions, including condensation under basic conditions or microwave-assisted protocols. For example, chromeno-pyrimidine derivatives can be synthesized via microwave irradiation using aldehydes, malononitrile, and α-naphthols in PEG-400, achieving higher efficiency (reduced reaction time to 2–3 hours) compared to traditional methods . Purification often employs recrystallization or chromatography, as seen in alkylation reactions using benzyl chlorides in DMF with potassium carbonate .

Q. Which spectroscopic and analytical techniques are critical for structural characterization?

Standard characterization includes:

  • 1H/13C NMR : To confirm substitution patterns and aromaticity (e.g., distinguishing benzyl and methyl groups) .
  • Mass spectrometry : For molecular weight verification and fragmentation analysis .
  • X-ray crystallography : Resolves stereochemical ambiguities, as demonstrated for chromeno-pyrimidine derivatives with spirocyclic motifs .

Q. What biological targets are commonly associated with chromeno-pyrimidine derivatives?

These compounds are explored as enzyme inhibitors (e.g., kinases, topoisomerases) and anticancer agents. Activity is often linked to structural features like the chromene core and substituent electronegativity, which influence DNA intercalation or protein binding .

Advanced Research Questions

Q. How can alkylation reactions be optimized to improve yield and regioselectivity?

Key variables include:

  • Base selection : Strong bases like NaOMe enhance nucleophilic substitution .
  • Solvent polarity : DMF promotes solubility of intermediates in alkylation reactions .
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during benzylation .
  • Catalyst use : p-Toluenesulfonic acid (p-TsOH) in one-pot syntheses improves cyclization efficiency .

Q. How can contradictory biological activity data across studies be resolved?

Discrepancies may arise from:

  • Assay variability : Validate protocols (e.g., cell lines, incubation times) using positive controls .
  • Purity thresholds : HPLC or LC-MS analysis ensures >95% purity to exclude confounding impurities .
  • Structural analogs : Compare activity of derivatives (e.g., benzyl vs. phenyl substitutions) to identify critical pharmacophores .

Q. What computational approaches predict drug-likeness and bioavailability?

  • ADMET profiling : Tools like SwissADME assess solubility, permeability, and cytochrome P450 interactions .
  • Molecular docking : Models interactions with targets (e.g., tubulin for anticancer activity) using software like AutoDock Vina .
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Q. How does microwave irradiation enhance synthesis efficiency?

Microwave-assisted synthesis reduces reaction times by 50–70% compared to thermal methods, with uniform heating improving yield (e.g., 85–90% for chromeno-pyrimidines). This method minimizes decomposition of heat-sensitive intermediates .

Q. How can reaction mechanisms for key steps (e.g., cyclization) be elucidated?

  • Kinetic studies : Monitor intermediate formation via in-situ NMR or FTIR .
  • Isotopic labeling : Track proton transfer pathways in cyclization using deuterated solvents .
  • Theoretical modeling : Transition state analysis identifies rate-limiting steps (e.g., ring closure energy barriers) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.